4-Amino-6-chloronaphthalen-1-ol
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Overview
Description
4-Amino-6-chloronaphthalen-1-ol is an organic compound with the molecular formula C10H8ClNO It is a derivative of naphthalene, characterized by the presence of an amino group at the 4th position, a chlorine atom at the 6th position, and a hydroxyl group at the 1st position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-chloronaphthalen-1-ol typically involves multi-step organic reactions. One common method starts with the chlorination of naphthalene to introduce the chlorine atom at the desired position. This is followed by nitration to introduce the nitro group, which is then reduced to an amino group. The final step involves the hydroxylation of the naphthalene ring to introduce the hydroxyl group at the 1st position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the amino group to an amine or the hydroxyl group to a hydrogen.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base or under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and deoxygenated products.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
4-Amino-6-chloronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Amino-6-chloronaphthalen-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biomolecules, influencing its activity and specificity.
Comparison with Similar Compounds
- 4-Amino-2-chloronaphthalen-1-ol
- 6-Chloronaphthalen-1-ol
- 4-Amino-1-naphthol
Comparison: 4-Amino-6-chloronaphthalen-1-ol is unique due to the specific positioning of the amino, chlorine, and hydroxyl groups on the naphthalene ring. This unique arrangement can influence its chemical reactivity and biological activity compared to similar compounds. For example, the presence of the chlorine atom at the 6th position may enhance its electrophilic substitution reactions, while the amino group at the 4th position can increase its nucleophilicity.
Properties
Molecular Formula |
C10H8ClNO |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
4-amino-6-chloronaphthalen-1-ol |
InChI |
InChI=1S/C10H8ClNO/c11-6-1-2-7-8(5-6)9(12)3-4-10(7)13/h1-5,13H,12H2 |
InChI Key |
JQYYVQBLEKRRAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=C1Cl)N)O |
Origin of Product |
United States |
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